Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a chemical compound recognized for its diverse biological activities. It is classified as an imidazo[1,2-a]pyridine derivative, which is a significant class of compounds in medicinal chemistry due to their potential therapeutic applications. This compound has garnered attention for its interactions with various biological targets, particularly in the context of neurological and psychiatric disorders.
The compound has the molecular formula and is often referenced in scientific literature under various names, including 2-(imidazo[1,2-a]pyridin-3-yl)acetic acid hydrate. It falls under the broader category of heterocyclic compounds, which are characterized by the presence of at least one nitrogen atom in a ring structure. Its classification as a pyridine derivative highlights its structural and functional relevance in pharmacology.
The synthesis of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate typically involves several key steps:
These synthetic routes can be adapted for industrial production, utilizing continuous flow reactors to enhance efficiency and scalability.
The molecular structure of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate features a fused bicyclic system comprising a pyridine ring and an imidazole ring. The structural formula can be represented as follows:
Key structural data include:
This structure contributes to its unique chemical properties and biological activities.
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate can participate in various chemical reactions:
These reactions are critical for expanding the library of derivatives that may possess improved pharmacological properties.
The mechanism of action for imidazo[1,2-a]pyridin-3-ylacetic acid hydrate primarily involves modulation of neurotransmitter systems:
This mechanism underscores its relevance in developing therapeutic agents for neurological conditions.
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its suitability for pharmaceutical applications.
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate has several applications in scientific research:
The synthesis of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate leverages efficient multicomponent reactions (MCRs) to construct its core heterocyclic scaffold. A prominent approach involves the condensation of 2-aminopyridine derivatives with α-halo carbonyl compounds, followed by in situ cyclization. This method capitalizes on the nucleophilic character of aminopyridines, which attack electrophilic carbons in α-bromoacetate intermediates to form the imidazo[1,2-a]pyridine nucleus. Research demonstrates that ethyl 4-bromoacetoacetate serves as a key precursor, reacting with 2-aminopyridine under basic conditions (e.g., sodium bicarbonate) to yield ethyl imidazo[1,2-a]pyridin-3-ylacetate. Subsequent alkaline hydrolysis (NaOH/MeOH) generates the sodium salt of the acetic acid derivative, with careful acidification producing the free acid. Hydrate formation occurs spontaneously during crystallization or can be controlled via stoichiometric water addition, with the hydrate form (CAS# 1397194-70-5) exhibiting enhanced crystallinity and stability compared to the anhydrous analog [5] [8].
Table 1: MCR Approaches for Imidazo[1,2-a]pyridin-3-ylacetic Acid Synthesis
Starting Materials | Conditions | Intermediate | Final Product Yield |
---|---|---|---|
2-Aminopyridine + Ethyl 4-bromoacetoacetate | NaHCO₃, EtOH, reflux | Ethyl imidazo[1,2-a]pyridin-3-ylacetate | 75-82% |
Ethyl ester intermediate | NaOH, MeOH, reflux | Sodium acetate salt | Quant. conversion |
Sodium salt | HCl, 0°C | Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate | 85-90% (hydrate) |
This route benefits from readily available reagents and operational simplicity. The hydrate’s crystal structure reveals stabilization via O–H···N hydrogen bonds between the carboxylic acid group and pyridinic nitrogen, alongside water molecules bridging adjacent zwitterions [8].
Palladium catalysis enables strategic C–H functionalization at the C6 position of the imidazo[1,2-a]pyridine core, significantly expanding structural diversity. Miyaura-Suzuki and Mizoroki-Heck reactions are particularly effective for installing pharmacophores. For example, brominated intermediates (e.g., 6-bromoimidazo[1,2-a]pyridin-3-yl-acetate) undergo coupling with aryl boronic acids using Pd(PPh₃)₄/Na₂CO₃ in toluene:EtOH:H₂O (2:1:2) under microwave irradiation (80–100°C, 30 min). This achieves high coupling efficiency (>85%) for biaryl derivatives. Similarly, Mizoroki-Heck reactions with Pd(OAc)₂/DIPEA introduce unsaturated chains at C6, crucial for generating phosphonocarboxylate inhibitors. Nickel catalysis (NiCl₂ hydrate) plays a complementary role in selective reductions, such as converting aldehydes to alcohols during side-chain modification [4] [6].
Molecular iodine (I₂, 5–10 mol%) efficiently catalyzes cyclocondensation reactions in anhydrous ethanol under reflux. This approach avoids expensive metals while maintaining high atom economy. Iodine activates carbonyl groups in α-keto esters or α-bromo ketones, facilitating nucleophilic attack by 2-aminopyridines. Yields for core scaffold formation reach 70–88%, with the catalyst recyclable via simple extraction. The method is compatible with acid-sensitive functional groups, preserving the integrity of the acetic acid side chain during heterocycle assembly [6].
Ultrasonication (40 kHz, 100 W) accelerates imidazo[1,2-a]pyridine synthesis in aqueous media, reducing reaction times from hours to minutes. A typical protocol combines 2-aminopyridine, ethyl bromopyruvate, and catalytic iodine in water, irradiated for 15–30 min at 50°C. Hydrolysis occurs in situ due to the aqueous environment, directly yielding the acetic acid hydrate. This green approach achieves conversions >90%, with the hydrate precipitating directly from the reaction mixture. Advantages include reduced energy consumption, elimination of organic solvents, and enhanced purity by avoiding dehydration-rehydration steps [6].
Table 2: Catalytic Systems for Functionalization and Optimization
Catalyst/System | Reaction Type | Conditions | Efficiency | Key Advantage |
---|---|---|---|---|
Pd(PPh₃)₄ | Miyaura-Suzuki coupling | MW, Na₂CO₃, Toluene/EtOH/H₂O, 100°C, 30 min | >85% yield | C6-Aryl diversification |
I₂ (10 mol%) | Cyclocondensation | EtOH, reflux, 2h | 70-88% yield | Metal-free, low-cost |
Ultrasonication + I₂ | One-pot cyclization | H₂O, 50°C, 15-30 min | >90% conversion | Rapid, aqueous medium |
NiCl₂·6H₂O/NaBH₄ | Aldehyde reduction | MeOH, 0°C, 1h | 48-87% yield | Chemoselective |
Microwave irradiation revolutionizes the synthesis of imidazo[1,2-a]pyridine-3-acetic acid derivatives by accelerating cyclization kinetics. In sealed vessels, reaction mixtures reach 150°C within minutes, reducing cyclization times from hours to 5–15 minutes. A representative protocol involves irradiating 2-aminopyridine and ethyl bromoacetate with K₂CO₃ in DMF at 150°C (300 W), achieving 95% conversion to the ester intermediate. Hydrolysis under microwave conditions (NaOH/H₂O, 100°C, 10 min) completes the process. The hydrate forms upon neutralization and cooling. This method suppresses side products like dihydropyridine derivatives, enhancing overall purity to ≥98% as confirmed by HPLC. Commercial suppliers leverage this technique for high-purity batches (e.g., Aladdin’s 98% grade) [4] [6].
Imidazo[1,2-a]pyridin-3-ylacetic acid serves as a precursor to biologically active phosphonocarboxylates via post-synthetic phosphorylation. The carboxylic acid group undergoes Knoevenagel condensation with dialkyl phosphonates using TiCl₄/TEA catalysis, generating α,β-unsaturated phosphonates. Subsequent fluorination with N-fluorobenzenesulfonimide (NFSI) and NaH introduces a fluorine at the α-position, critical for enhancing RGGT (Rab geranylgeranyl transferase) inhibition. Hydrolysis with 12 M HCl removes ester groups, yielding the bioactive phosphonocarboxylic acids. Key modifications include:
Table 3: Phosphonocarboxylate Derivatives from Imidazo[1,2-a]pyridin-3-ylacetic Acid
C6 Substituent | Phosphorylation Agent | Fluorination Agent | Final Hydrolysis | Yield Range |
---|---|---|---|---|
H | Diethyl phosphite | NFSI/NaH | 12M HCl | 48-55% |
p-CN-Ph | Diethyl phosphite | NFSI/NaH | BTMS/TFA | 60-65% |
CH₂CO₂H | Diethyl phosphite | NFSI/NaH | H₂/Pd-C | 58-63% |
NHBoc | Diethyl phosphite | NFSI/NaH | 12M HCl | 50-58% |
These modifications demonstrate how the acetic acid moiety enables targeted chemical transformations, expanding the compound’s utility in drug discovery [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1